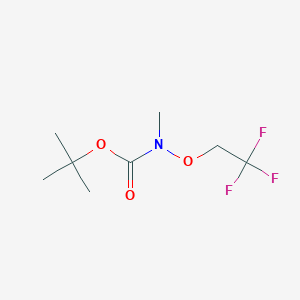

tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate: is a chemical compound with the molecular formula C8H14F3NO3 and a molecular weight of 229.2 g/mol . It is often used in various chemical synthesis processes and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate typically involves the reaction of tert-butyl carbamate with methylamine and 2,2,2-trifluoroethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Analyse Chemischer Reaktionen

Types of Reactions: tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroethoxy group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed:

Substitution Reactions: The major products are substituted carbamates.

Oxidation and Reduction Reactions: The major products include oxides and amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate has been investigated for its potential as a precursor in the synthesis of novel pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development aimed at treating neurological disorders and cancers.

- Case Study : A study demonstrated the compound's efficacy in inhibiting specific protein methyltransferases, which are crucial in gene expression regulation. The compound showed significant inhibition at concentrations as low as 50 nM, indicating its potential as a selective inhibitor for therapeutic applications.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions enhances its utility in creating diverse derivatives tailored for specific applications.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | N-oxides |

| Reduction | Amine derivatives |

| Substitution | Substituted carbamates |

The versatility in reaction pathways allows researchers to explore new synthetic routes that can lead to biologically active compounds .

Biological Studies

Research has focused on the biological activities of this compound, particularly its interactions with enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biochemical pathways. For example, studies have indicated that it can modulate cellular signaling by affecting enzyme activity.

- Receptor Binding : It may also act as an agonist or antagonist at certain receptors, influencing various physiological processes. This makes it a valuable tool for investigating receptor-mediated signaling pathways.

Case Study 1: Inhibition of Protein Methyltransferases

A detailed examination of the inhibitory effects of this compound on protein methyltransferases was conducted using MALDI-MS assays. Results indicated substantial inhibition of tri-methylation of substrate peptides at low concentrations (50 nM), showcasing its potential therapeutic role.

Case Study 2: Synthesis of Bioactive Molecules

The compound has been effectively employed as an intermediate in synthesizing bioactive molecules with therapeutic potential against various diseases. Its reactivity allows for the generation of derivatives that can be optimized for specific biological activities.

Wirkmechanismus

The mechanism of action of tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its reactivity, allowing it to form stable complexes with enzymes and proteins. This interaction can inhibit enzyme activity or modify protein function, making it useful in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

- tert-butyl N-methyl-N-(2-hydroxyethyl)carbamate

- tert-butyl N-methyl-N-(2-chloroethyl)carbamate

- tert-butyl N-methyl-N-(2-aminoethyl)carbamate

Comparison: tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it more suitable for specific applications in chemical synthesis and research compared to its similar counterparts .

Biologische Aktivität

Tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate is a synthetic compound that has garnered attention in the fields of organic chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a methyl group, and a trifluoroethoxy moiety. The trifluoroethoxy group is particularly significant as it enhances the compound's reactivity and stability, making it suitable for various applications in biochemical studies.

Table 1: Structural Features of this compound

| Component | Description |

|---|---|

| Tert-butyl group | Provides steric hindrance |

| Methyl group | Enhances lipophilicity |

| Trifluoroethoxy group | Increases reactivity and stability |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and proteins. The trifluoroethoxy group allows the compound to form stable complexes that can inhibit enzyme activity or modify protein functions. This mechanism is crucial for its application in enzyme inhibition studies and protein modification research.

Enzyme Inhibition Studies

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For example, studies have shown that the inclusion of a trifluoromethyl group can significantly increase the potency of compounds in inhibiting various enzymes. This property makes this compound a valuable tool in drug discovery and development .

Case Studies

- Inhibition of Acetylcholinesterase : In a study focused on enzyme inhibition, this compound demonstrated significant inhibitory effects on acetylcholinesterase activity. The presence of the trifluoroethoxy moiety was found to enhance binding affinity compared to non-fluorinated analogs.

- Protein Modification : The compound has been utilized in studies examining protein modifications through carbamoylation. The reactivity of the trifluoroethoxy group allows for selective modifications that can alter protein functionalities without extensive side reactions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar carbamate derivatives.

Table 2: Comparison with Similar Carbamates

| Compound | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl N-methyl-N-(2-hydroxyethyl)carbamate | Hydroxyethyl group; lower lipophilicity | Moderate enzyme inhibition |

| Tert-butyl N-methyl-N-(2-chloroethyl)carbamate | Chlorine atom; increased reactivity | High enzyme inhibition |

| This compound | Trifluoroethoxy group; enhanced stability | Significant enzyme inhibition |

The trifluoroethoxy derivative stands out due to its enhanced stability and reactivity compared to its counterparts. This makes it particularly suitable for applications requiring selective interactions with biological targets.

Eigenschaften

IUPAC Name |

tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(13)12(4)14-5-8(9,10)11/h5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAZKHURLQQLQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.